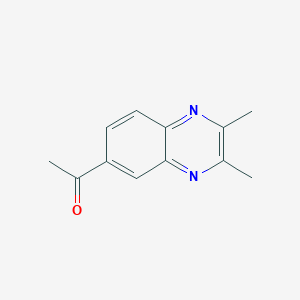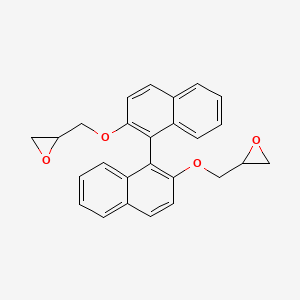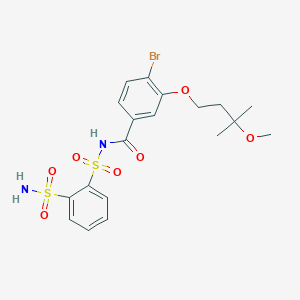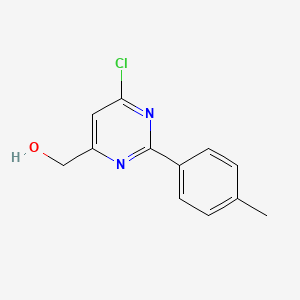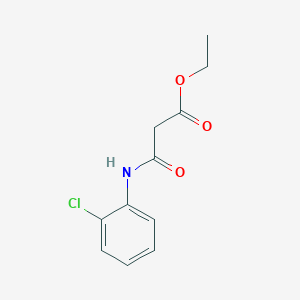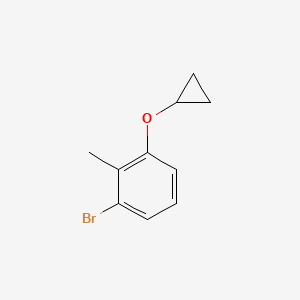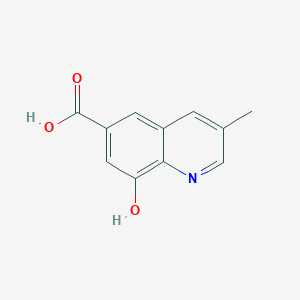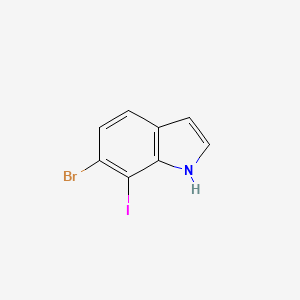
6-Bromo-7-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-iodo-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals The indole nucleus is known for its biological activity and is a core structure in many drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting 6-bromoindole is then subjected to iodination at the 7-position using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the stoichiometry of the halogenating agents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted indoles, while oxidation or reduction can lead to different functionalized indole derivatives.
Scientific Research Applications
6-Bromo-7-iodo-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used to study the biological activity of halogenated indoles and their interactions with biological targets.
Medicine: Halogenated indoles, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-7-iodo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. For example, halogenated indoles have been shown to inhibit certain enzymes or modulate receptor activity, contributing to their therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole: A simpler halogenated indole with only a bromine atom at the 6-position.
7-Iodo-1H-indole: An indole derivative with an iodine atom at the 7-position.
6,7-Dibromo-1H-indole: An indole derivative with bromine atoms at both the 6- and 7-positions.
Uniqueness
6-Bromo-7-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
115666-48-3 |
|---|---|
Molecular Formula |
C8H5BrIN |
Molecular Weight |
321.94 g/mol |
IUPAC Name |
6-bromo-7-iodo-1H-indole |
InChI |
InChI=1S/C8H5BrIN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |
InChI Key |
GWUHRUTWRRUMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)

